N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Catalog No.
S587103
CAS No.
2281-11-0
M.F
C21H45NO3S
M. Wt
391.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfon...

CAS Number

2281-11-0

Product Name

N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

IUPAC Name

3-[hexadecyl(dimethyl)azaniumyl]propane-1-sulfonate

Molecular Formula

C21H45NO3S

Molecular Weight

391.7 g/mol

InChI

InChI=1S/C21H45NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21-26(23,24)25/h4-21H2,1-3H3

InChI Key

TUBRCQBRKJXJEA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Synonyms

N,N-Dimethyl-N-(3-sulfopropyl)-1-hexadecanaminium Hydroxide Inner Salt; Hexadecyldimethyl(3-sulfopropyl)ammonium Hydroxide Inner Salt; Hexadecyldimethyl(3-sulfopropyl)ammonium Hydroxide Inner Salt; 3-(Dimethylhexadecylammonio)propanesulfonate; 3-(Hex

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Protein Solubilization:

N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, also known as SB-16, is a zwitterionic detergent commonly used in scientific research for protein solubilization. Its zwitterionic nature, meaning it carries both positive and negative charges within the molecule, allows it to interact favorably with both hydrophobic and hydrophilic regions of proteins, aiding in their efficient extraction and solubilization from various cellular components. Studies have shown SB-16 to be particularly effective in solubilizing membrane proteins, which are notoriously difficult to isolate due to their inherent hydrophobicity.

Membrane Protein Research:

Due to its ability to effectively solubilize membrane proteins, SB-16 finds numerous applications in membrane protein research. It is frequently employed in techniques such as:

  • Western blotting: SB-16 can be used to extract and preserve membrane proteins for subsequent detection and characterization through Western blotting.
  • Mass spectrometry: SB-16 can facilitate the solubilization of membrane proteins for analysis by mass spectrometry, allowing researchers to identify and characterize protein components within the membrane.
  • Protein-protein interaction studies: SB-16 can be used to solubilize membrane proteins while maintaining their native conformation, enabling the study of protein-protein interactions within the membrane environment.

Other Applications:

Beyond protein solubilization, SB-16 demonstrates additional functionalities in scientific research, including:

  • Micelle formation: SB-16 can self-assemble into micelles, which are spherical structures with a hydrophilic exterior and a hydrophobic core. These micelles can be used to encapsulate and deliver hydrophobic drugs or other molecules.
  • Enzymatic assays: SB-16 can be employed in certain enzymatic assays to improve enzyme activity and stability, particularly for membrane-associated enzymes.

Molecular Structure Analysis

The key feature of SB-16's structure is its zwitterionic nature. It has a long hydrocarbon chain (hexadecyl group, C₁₆H₃₃) attached to a nitrogen atom (N). This nitrogen also carries two methyl groups (CH₃) and a positively charged ammonium group (N(CH₃)₂⁺). On the other end of the molecule, a propanesulfonate group (CH₂CH₂CH₂SO₃⁻) carries a negative charge.

This combination creates amphiphilic properties, where the hexadecyl chain is hydrophobic (water-fearing) and the propanesulfonate group is hydrophilic (water-loving). This allows SB-16 to interact with both water and non-polar molecules [].


Chemical Reactions Analysis

SB-16 is expected to undergo decomposition reactions typical of organic molecules at high temperatures. As a zwitterion, its behavior in acidic or basic environments might involve changes in its charge state depending on the pKa values of the constituent groups.


Physical And Chemical Properties Analysis

  • Solubility: SB-16 is likely soluble in water due to its zwitterionic nature, with the hydrophilic headgroup interacting with water and the hydrophobic tail remaining sequestered from the bulk water phase. It might also show some solubility in organic solvents depending on the solvent's polarity.
  • Melting Point and Boiling Point: Due to the long hydrocarbon chain, SB-16 is expected to have a high melting point and boiling point.

The primary function of SB-16 in scientific research is as a detergent. Its amphiphilic properties allow it to interact with and solubilize various hydrophobic molecules, including proteins and lipids. This makes SB-16 a valuable tool for protein extraction and purification protocols [].

The zwitterionic nature of SB-16 offers certain advantages compared to traditional ionic detergents. At their isoelectric point (pI), zwitterionic detergents maintain a net neutral charge, minimizing interactions with charged biomolecules like proteins. This can be beneficial for preserving protein structure and function during purification processes [].

XLogP3

7.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2281-11-0

Wikipedia

3-(N,N-Dimethylpalmitylammonio)propanesulfonate

Dates

Modify: 2023-08-15

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